Methyl 6-methoxybenzo[B]thiophene-3-carboxylate
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Overview
Description
Methyl 6-methoxybenzo[B]thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their diverse applications in medicinal chemistry and material science. This particular compound is characterized by a methoxy group at the 6th position and a carboxylate ester at the 3rd position on the benzo[B]thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxybenzo[B]thiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gewald reaction, which involves the condensation of a carbonyl compound with sulfur and a nitrile. Another approach is the Paal-Knorr synthesis, which uses 1,4-dicarbonyl compounds and sulfurizing agents like phosphorus pentasulfide (P4S10) to form the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxybenzo[B]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Methyl 6-methoxybenzo[B]thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Methyl 6-methoxybenzo[B]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, or interact with cellular receptors. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-6-methoxybenzo[B]thiophene-2-carboxylate
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate
- Methyl 6-methoxybenzo[D]thiazole-2-carboxylate
Uniqueness
Methyl 6-methoxybenzo[B]thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6th position and carboxylate ester at the 3rd position make it a valuable intermediate for synthesizing various derivatives with potential therapeutic applications .
Biological Activity
Methyl 6-methoxybenzo[B]thiophene-3-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by a benzo[b]thiophene ring with a methoxy group and a carboxylate ester. Its molecular formula is C12H12O3S, with a molecular weight of approximately 210.26 g/mol. The compound's structure allows for various chemical modifications, enhancing its versatility in synthetic organic chemistry.
Research indicates that this compound exhibits significant anticancer properties . It primarily acts through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. One notable pathway is the RhoA/ROCK pathway, which plays a critical role in cancer cell migration and invasion. Inhibiting this pathway can lead to reduced tumor growth and metastasis .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) cells. The compound has shown an IC50 value ranging from 23.2 to 49.9 µM , indicating its potency as an anticancer agent .
Compound | IC50 (µM) | Cell Line | Mechanism |
---|---|---|---|
This compound | 23.2 - 49.9 | MCF-7 | Apoptosis induction |
Compound b19 | 23.2 | MDA-MB-231 | Inhibition of RhoA/ROCK pathway |
Case Studies
- Study on MCF-7 Cells : A study evaluated the effect of this compound on MCF-7 cells, showing a significant reduction in cell viability by 26.86% after treatment. Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming the compound's ability to induce apoptosis .
- Migration and Invasion Inhibition : Another study assessed the compound's impact on the migration and invasion of MDA-MB-231 cells, revealing that it significantly inhibited these processes while promoting apoptosis through the suppression of myosin light chain phosphorylation .
Other Biological Activities
Beyond its anticancer effects, this compound has been investigated for additional biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to establish efficacy against specific pathogens.
- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to its overall therapeutic potential.
Properties
IUPAC Name |
methyl 6-methoxy-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-13-7-3-4-8-9(11(12)14-2)6-15-10(8)5-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLMNPPHPAHMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.